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Octanoic acid-d5

Cat. No.: B12395305
M. Wt: 149.24 g/mol
InChI Key: WWZKQHOCKIZLMA-ZBJDZAJPSA-N
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Description

Significance of Stable Isotopes in Chemical Biology and Advanced Materials Science

Stable isotopes are non-radioactive forms of elements that have the same number of protons but a different number of neutrons. scbt.com This difference in neutron number results in a different atomic mass but nearly identical chemical properties. samaterials.com Common stable isotopes used in research include carbon-13, nitrogen-15, and deuterium (B1214612) (²H or D). samaterials.commusechem.com

In chemical biology, stable isotopes are invaluable for tracing the metabolic fate of molecules within living organisms. scbt.comeurisotop.com By introducing a compound labeled with a stable isotope, researchers can track its absorption, distribution, metabolism, and excretion. This technique, known as isotopic labeling, allows for the precise tracking of atoms through complex biochemical pathways, providing detailed insights into molecular interactions and transformations. scbt.comeurisotop.com

In the realm of advanced materials science, stable isotopes are used to create isotopically engineered materials with unique physical and chemical properties. witpress.comresearchgate.net For instance, the use of specific isotopes can alter properties like thermal conductivity and vibrational frequencies in crystalline structures. witpress.com This "isotopic engineering" has applications in microelectronics, optoelectronics, and nanotechnology. researchgate.net

Overview of Deuterium-Labeled Fatty Acids in Mechanistic and Pathway Elucidation Studies

Deuterium-labeled fatty acids are particularly useful for studying the mechanisms of chemical reactions and elucidating metabolic pathways. gsartor.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). gsartor.org This difference in bond strength leads to a "kinetic isotope effect," where reactions involving the breaking of a C-D bond proceed more slowly than those involving a C-H bond. gsartor.orgnih.gov

By strategically placing deuterium atoms at specific positions on a fatty acid molecule, scientists can investigate the stereochemistry and rate-limiting steps of enzymatic reactions. gsartor.org This approach has been instrumental in understanding the mechanisms of enzymes such as lipoxygenases, cyclooxygenases, and cytochromes P450, which are involved in fatty acid metabolism. gsartor.org

Furthermore, deuterium-labeled fatty acids serve as tracers to follow the intricate pathways of fatty acid synthesis and breakdown. nih.gov For example, deuterated water (D₂O) has been used to study de novo fatty acid synthesis, where deuterium atoms are incorporated into newly synthesized fatty acids. nih.gov This allows for the quantification of fatty acid production rates and the identification of metabolic precursors. eurisotop.com

Specific Research Utility of Octanoic-7,7,8,8,8-D5 Acid as a Stable Isotope Tracer

Octanoic-7,7,8,8,8-D5 acid is a deuterated form of octanoic acid, a medium-chain fatty acid. medchemexpress.commedchemexpress.com In this specific isotopologue, five hydrogen atoms at the 7 and 8 positions of the octanoic acid chain are replaced by deuterium atoms. medchemexpress.com

This compound is a valuable tool in metabolic research. smolecule.com Its primary application is as a stable isotope tracer to study the metabolism of octanoic acid and other medium-chain fatty acids. By administering Octanoic-7,7,8,8,8-D5 acid and analyzing its metabolites using techniques like mass spectrometry, researchers can gain insights into various metabolic processes. nih.gov

The known chemical properties of unlabeled octanoic acid, such as its role in various biological and industrial processes, provide a basis for the research applications of its deuterated form. nih.govcymitquimica.comatamanchemicals.com The deuterium labeling in Octanoic-7,7,8,8,8-D5 acid allows for its differentiation from the naturally occurring (unlabeled) octanoic acid in biological samples, making it an effective tracer. medchemexpress.commedchemexpress.com

Table 1: Properties of Octanoic Acid

PropertyValue
Molecular Formula C₈H₁₆O₂
Molar Mass 144.21 g/mol
Appearance Colorless to light yellow oily liquid
Odor Mild, slightly unpleasant, rancid-like
Boiling Point 239.7 °C (463.5 °F; 512.8 K)
Melting Point 16.7 °C (62.1 °F; 289.8 K)
Solubility in water 0.068 g/100 mL
Data sourced from references nih.govwikipedia.orgchemeo.com

Table 2: Properties of Octanoic-7,7,8,8,8-D5 Acid

PropertyValue
Molecular Formula C₈H₁₁D₅O₂
Molecular Weight 149.25
Data sourced from reference smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B12395305 Octanoic acid-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

149.24 g/mol

IUPAC Name

7,7,8,8,8-pentadeuteriooctanoic acid

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2

InChI Key

WWZKQHOCKIZLMA-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCC(=O)O

Canonical SMILES

CCCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Position Specific Deuteration

Chemical Synthesis Approaches

Chemical synthesis provides a direct and often scalable route to deuterated compounds. Methodologies for the preparation of terminally deuterated octanoic acid often involve multi-step sequences or catalytic hydrogen-deuterium exchange reactions.

One effective strategy for synthesizing terminally deuterated carboxylic acids is through the hydrolysis of a corresponding deuterated precursor, such as an amide. This multi-step approach allows for the introduction of deuterium (B1214612) at a specific location in a precursor molecule, which is then converted to the final carboxylic acid.

A reported synthesis of deuterated 1-octanoic acid involved the initial deuteration of n-octanamide, followed by hydrolysis. In a typical procedure, deuterated n-octanamide is dissolved in an acidic aqueous solution (e.g., 6 M HCl) and heated for several hours. epj-conferences.org Following the reaction, extraction with an organic solvent and subsequent purification yields the deuterated 1-octanoic acid. This method has been shown to be effective, with reported yields of approximately 80.2%. epj-conferences.org The extent of deuteration in the final product is dependent on the isotopic purity of the starting deuterated n-octanamide.

Table 1: Illustrative Conditions for Hydrolysis of Deuterated n-Octanamide

Parameter Value
Starting Material Deuterated n-octanamide
Reagent 6 M Hydrochloric Acid
Temperature 100 °C
Reaction Time 6 hours

Note: This data is based on the synthesis of generally deuterated 1-octanoic acid and serves as an illustrative example of the hydrolysis step.

Catalytic hydrogen-deuterium (H/D) exchange reactions offer a more direct route to deuterated molecules, often using readily available and inexpensive deuterium oxide (D₂O) as the deuterium source. Platinum group metals, such as palladium and rhodium, supported on carbon are effective catalysts for this transformation.

The perdeuteration of saturated fatty acids, including lauric and nonanoic acid, has been achieved under hydrothermal conditions using a platinum on carbon (Pt/C) catalyst with D₂O. europa.eu This process typically requires high temperatures and pressures in a specialized reactor. To achieve high levels of deuterium incorporation (e.g., 98%), the reaction may need to be repeated multiple times with fresh D₂O and catalyst. europa.eu While this method is effective for perdeuteration, achieving position-specific deuteration at the terminal end of the alkyl chain requires careful control of reaction conditions and potentially the use of directing groups or more selective catalysts. Research into osmium-hydride complexes has shown promise for the selective deuteration of terminal olefins with D₂O, suggesting the potential for developing catalysts with high regioselectivity for the terminal positions of alkyl chains. rsc.org

The efficiency of deuterium incorporation is a critical parameter in any deuteration strategy. Optimization of reaction conditions such as temperature, pressure, catalyst loading, and reaction time is crucial to maximize the deuterium content in the final product while minimizing side reactions.

For multi-step syntheses, the purity of each intermediate directly impacts the final isotopic enrichment. In catalytic H/D exchange reactions, factors such as the choice of catalyst, solvent system, and the ratio of substrate to D₂O play a significant role. For instance, in platinum-catalyzed hydrothermal deuteration, repeating the exchange process is a key strategy to enhance the deuterium incorporation to near-quantitative levels. europa.eu The development of more active and selective catalysts is an ongoing area of research aimed at achieving high deuterium incorporation under milder reaction conditions.

Table 2: Factors Influencing Deuterium Incorporation Efficiency

Factor Influence Example
Catalyst Activity and selectivity determine the rate and position of deuteration. Platinum on carbon is effective for perdeuteration under hydrothermal conditions. europa.eu
Temperature Higher temperatures can increase reaction rates but may also lead to side reactions. Hydrothermal deuteration is typically performed at elevated temperatures. europa.eu
Deuterium Source The isotopic purity of the deuterium source (e.g., D₂O) sets the maximum possible incorporation. Multiple exchanges with fresh D₂O can drive the equilibrium towards higher deuteration. europa.eu

| Reaction Time | Sufficient time is required for the exchange to reach equilibrium. | Hydrothermal deuteration cycles can last for several days. europa.eu |

Biocatalytic and Enzymatic Deuteration Techniques

Biocatalytic methods offer the potential for highly selective deuteration reactions under mild conditions, leveraging the inherent specificity of enzymes.

A novel and promising approach for the deuteration of carboxylic acids involves the use of photodecarboxylases. These enzymes, such as the one from Chlorella variabilis (CvFAP), catalyze the light-driven decarboxylation of fatty acids. nih.gov When this reaction is performed in D₂O, the resulting alkyl radical can be quenched by a deuterium atom from the solvent, leading to a deuterated alkane. nih.gov

This method has been successfully applied to a variety of carboxylic acids, with the potential for high deuterium incorporation. nih.gov The substrate scope of the wild-type enzyme is typically limited to longer-chain fatty acids. However, protein engineering has been employed to expand the substrate range to include medium and short-chain acids. nih.gov While this method results in a deuterated alkane (heptane in the case of octanoic acid) rather than the deuterated carboxylic acid itself, it represents a significant advancement in enzymatic C-D bond formation.

Table 3: Research Findings on Photodecarboxylase-Catalyzed Deuteration

Finding Significance Reference
Light-driven decarboxylation in D₂O leads to deuterated alkanes. Provides a novel enzymatic route for C-D bond formation using a readily available deuterium source. nih.gov
Protein engineering can expand the substrate scope of the enzyme. Enables the deuteration of a wider range of carboxylic acids, including shorter chain lengths. nih.gov

The enzymatic machinery of living organisms can also be harnessed to produce deuterated molecules. In the context of fatty acid biosynthesis, deuterium from D₂O can be incorporated into the growing acyl chain. nih.gov This incorporation occurs both directly from the solvent and indirectly through the labeling of cofactors such as NADPH. nih.gov

While this in vivo approach typically leads to a distribution of deuterium throughout the fatty acid chain, understanding the specific enzymes and pathways involved could pave the way for engineering biological systems for position-specific deuteration. For example, enzymes that act on the terminal methyl group of fatty acids are of particular interest. While direct enzymatic deuteration of the terminal end of octanoic acid has not been specifically detailed, the broader field of enzyme-catalyzed C-H activation and functionalization suggests that future research may yield biocatalysts capable of this precise transformation.

Characterization of Isotopic Enrichment and Positional Purity

The successful synthesis of position-specific deuterated compounds like Octanoic-7,7,8,8,8-D5 acid necessitates rigorous analytical characterization to confirm the isotopic enrichment and verify the precise location of the deuterium atoms. This verification is crucial to ensure the reliability of the compound for its intended applications, such as in metabolic tracer studies or as an internal standard in mass spectrometry. A combination of spectroscopic and spectrometric techniques is typically employed to provide a comprehensive analysis of the deuterated product.

Advanced Analytical and Spectroscopic Techniques for Octanoic 7,7,8,8,8 D5 Acid

Mass Spectrometry-Based Quantification and Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds, such as Octanoic-7,7,8,8,8-D5 acid, is fundamental to many quantitative MS-based applications.

Application as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis, renowned for its high precision and accuracy. In this technique, a known amount of an isotopically labeled version of the analyte, such as Octanoic-7,7,8,8,8-D5 acid, is added to the sample as an internal standard (IS). lipidmaps.org This deuterated standard is chemically identical to the endogenous analyte (unlabeled octanoic acid) and thus behaves similarly during sample preparation, extraction, and ionization. lipidmaps.orgchromservis.eu

The key principle of IDMS is that any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. lipidmaps.org By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, an accurate quantification of the analyte can be achieved, compensating for potential analytical errors. lipidmaps.orgcaymanchem.com This approach significantly improves the reproducibility and reliability of quantitative data, especially in complex biological samples where matrix effects can suppress or enhance the analyte signal. researchgate.net

Deuterium-labeled standards like Octanoic-7,7,8,8,8-D5 acid are frequently chosen for their commercial availability and cost-effectiveness compared to other stable isotopes like ¹³C or ¹⁵N. researchgate.net They are instrumental in a wide range of applications, including the quantification of fatty acids in various biological matrices such as plasma, cells, and tissues. lipidmaps.orglipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like fatty acids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. researchgate.netsigmaaldrich.com

In the context of octanoic acid analysis, derivatization is a common practice. researchgate.netcreative-proteomics.com Common derivatization agents include trimethylsilyl (B98337) (TMS) reagents and pentafluorobenzyl bromide (PFBBr). researchgate.netcdc.gov The resulting derivatives are more amenable to GC separation and subsequent MS detection. jfda-online.com For instance, the formation of PFB esters followed by analysis using negative chemical ionization (NCI) GC-MS offers high sensitivity for fatty acid quantification. lipidmaps.orgcdc.gov

Octanoic-7,7,8,8,8-D5 acid is employed as an internal standard in these GC-MS methods. caymanchem.com It is added to samples before extraction and derivatization, ensuring that it undergoes the same chemical transformations and potential losses as the native octanoic acid. lipidmaps.org The distinct mass of the deuterated standard allows it to be differentiated from the unlabeled analyte by the mass spectrometer, enabling accurate quantification based on the principles of isotope dilution. lipidmaps.org This methodology is crucial for the reliable determination of fatty acid profiles in various samples, including biological fluids and food products. researchgate.netcreative-proteomics.comresearchgate.net

Table 1: GC-MS Derivatization Agents for Fatty Acid Analysis

Derivatization AgentAnalyte Functional GroupResulting DerivativeKey Advantages
Pentafluorobenzyl bromide (PFBBr)Carboxylic acidsPentafluorobenzyl estersHigh sensitivity with NCI-MS. lipidmaps.orgcdc.gov
Trimethylsilyl (TMS) reagents (e.g., MTBSTFA)Carboxylic acids, hydroxyls, aminesTrimethylsilyl esters/ethers/aminesIncreases volatility for GC analysis. researchgate.netsigmaaldrich.com
Isobutyl chloroformate (IBCF)Carboxylic acidsIsobutyl estersRapid derivatization for GC-MS. researchgate.net

Data sourced from multiple research findings. lipidmaps.orgresearchgate.netsigmaaldrich.comcdc.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of a wide range of molecules, including fatty acids, in complex mixtures. researchgate.netwhiterose.ac.uk Coupled with electrospray ionization (ESI), which generates ions from solution, this technique offers high sensitivity and specificity. nih.govepj-conferences.org

Octanoic-7,7,8,8,8-D5 acid is an ideal internal standard for LC-MS/MS quantification of octanoic acid. caymanchem.com The use of stable isotope-labeled internal standards is critical in ESI-MS because the ionization process can be susceptible to matrix effects, where other components in the sample can suppress or enhance the signal of the analyte. researchgate.net Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction and quantification. diva-portal.org

Methods have been developed for the analysis of short-chain fatty acids, including octanoic acid, using LC-MS/MS with ESI operating in negative ion mode, which is effective for deprotonating the carboxylic acid group. diva-portal.orgmdpi.com To enhance sensitivity and chromatographic retention, derivatization is sometimes employed. For example, reacting fatty acids with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or 2-nitrophenylhydrazine (B1229437) (2-NPH) can improve their ionization efficiency and chromatographic behavior. lipidmaps.orgshimadzu.com In these workflows, Octanoic-7,7,8,8,8-D5 acid serves as the internal standard, co-eluting with the derivatized analyte and enabling precise quantification through isotope dilution. lipidmaps.org

Quantitative Lipidomics and Metabolomics with Stable Isotopes

Lipidomics and metabolomics are large-scale studies of lipids and metabolites within a biological system. chromservis.eubuchem.com These fields heavily rely on mass spectrometry to identify and quantify hundreds to thousands of molecules simultaneously. Stable isotope labeling is an indispensable tool in these disciplines for achieving accurate quantification and for tracing metabolic pathways. chromservis.eubuchem.com

Octanoic-7,7,8,8,8-D5 acid, along with other deuterated and ¹³C-labeled fatty acids, is used as an internal standard in quantitative lipidomics to determine the absolute concentrations of fatty acids in biological samples. lipidmaps.orgotsuka.co.jpeurisotop.comotsuka.co.jp By spiking a complex lipid extract with a mixture of labeled standards, researchers can correct for variations in extraction efficiency and instrument response, leading to reliable quantitative data. lipidmaps.orgchromservis.eu

Furthermore, stable isotopes are used as tracers in metabolic flux analysis. By introducing a labeled precursor into a biological system, scientists can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic pathways, allowing for the quantification of pathway activities (fluxes) rather than just static metabolite concentrations. chromservis.eu While Octanoic-7,7,8,8,8-D5 acid is primarily used as an internal standard for quantification, the broader principle of using stable isotopes is central to understanding the metabolism of fatty acids and other metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. ansto.gov.aumdpi.com It is particularly useful for non-destructively analyzing the isotopic composition of labeled compounds.

¹H NMR and ²H NMR Applications in Deuterium (B1214612) Distribution Analysis

Both proton (¹H) and deuterium (²H) NMR spectroscopy are valuable for characterizing deuterated compounds like Octanoic-7,7,8,8,8-D5 acid. ansto.gov.aumagritek.com

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei. epj-conferences.orgmagritek.com A ²H NMR spectrum of Octanoic-7,7,8,8,8-D5 acid would show signals corresponding to the deuterium atoms at positions 7 and 8. epj-conferences.org This provides direct evidence of the presence and location of the deuterium labels. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of the deuterium signals to their respective positions in the molecule. This technique is a definitive method for verifying the isotopic labeling pattern. magritek.com

Table 2: NMR Spectroscopic Data for Deuterated Octanoic Acid Analysis

NucleusTechniqueInformation ObtainedReference
¹H¹H NMRVerifies the absence of protons at deuterated sites; confirms overall molecular structure. epj-conferences.organsto.gov.aumdpi.com
²H²H NMRDirectly detects and confirms the location of deuterium atoms. epj-conferences.orgmagritek.com

Data compiled from various spectroscopic studies. epj-conferences.organsto.gov.aumdpi.commagritek.com

Multi-dimensional NMR Strategies for Ligand Binding Studies with Deuterated Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating protein-ligand interactions at an atomic level, particularly for weak and transient binding events. researchgate.netcreative-biostructure.comnih.gov The use of deuterated ligands like Octanoic-7,7,8,8,8-D5 acid within multi-dimensional NMR strategies can significantly enhance the quality and interpretability of the results. utoronto.ca

One of the primary techniques in this domain is Saturation Transfer Difference (STD) NMR. nih.govnih.gov In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the spectrum where only the protein's protons resonate. nih.govnih.gov This saturation spreads throughout the protein via spin diffusion. If a ligand, such as Octanoic-7,7,8,8,8-D5 acid, is bound to the protein, the saturation is transferred to it. chemrxiv.org Upon the ligand's dissociation, it carries this "memory" of saturation, leading to a decreased signal intensity in the spectrum of the free ligand. nih.gov By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation (where no signals are irradiated), a difference spectrum is generated that shows only the signals of the binding ligand. nih.govchemrxiv.org The relative intensity of the signals in the STD spectrum provides information about which parts of the ligand are in closest proximity to the protein, a process known as epitope mapping. nih.govuea.ac.uk

The strategic placement of deuterium atoms in Octanoic-7,7,8,8,8-D5 acid is advantageous. Since the deuterium atoms are at the terminal end of the alkyl chain (positions 7 and 8), the remaining protons can act as reporters for binding interactions. If the binding pocket of a protein interacts with the hydrophobic tail of the octanoic acid, the protons along the chain will show STD effects, revealing the binding mode.

Furthermore, the use of deuterated molecules helps to simplify complex proton NMR spectra and reduce signal overlap. utoronto.ca In larger protein systems, replacing protons with deuterons reduces contributions to linewidths from proton-proton dipolar relaxation, which can sharpen the remaining signals and improve both resolution and sensitivity. utoronto.caacs.org While complete deuteration of a ligand would prevent saturation transfer, the partial deuteration in Octanoic-7,7,8,8,8-D5 acid allows it to serve as an effective probe. nih.gov Other multi-dimensional techniques, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy on isotopically labeled proteins, can be used to map the ligand binding site on the protein itself, complementing the information gained from ligand-observed methods like STD-NMR. mdpi.combitesizebio.com

Methodological Considerations in Isotopic Analysis

When using deuterated compounds like Octanoic-7,7,8,8,8-D5 acid as internal standards in quantitative mass spectrometry, several methodological factors must be carefully considered to ensure data accuracy and reproducibility.

A primary concern when using deuterium-labeled standards is the potential for the deuterium atoms to exchange with protons from the solvent or sample matrix. acanthusresearch.com This phenomenon, known as back-exchange, can compromise the integrity of the standard and lead to inaccurate quantification. sigmaaldrich.commdpi.com The stability of a deuterium label is highly dependent on its position within the molecule. acanthusresearch.com

Deuterium atoms attached to heteroatoms like oxygen or nitrogen are generally labile and prone to exchange. acanthusresearch.com While deuterium on carbon atoms is typically more stable, exchange can be catalyzed under certain conditions, such as in the presence of strong acids or bases, or through keto-enol tautomerism for protons on a carbon alpha to a carbonyl group. acanthusresearch.comcerilliant.com For Octanoic-7,7,8,8,8-D5 acid, the deuterium labels are on carbon atoms (C7 and C8) that are not adjacent to the carboxylic acid's carbonyl group (C1). This placement significantly reduces the risk of base- or acid-catalyzed exchange, making the label relatively stable under typical analytical conditions. nih.govresearchgate.net

However, even with stable placement, it is crucial to validate the label's integrity over the course of an assay. sigmaaldrich.com Studies have shown that even a small amount of label loss (15-20%) can significantly impact the reproducibility of the internal standard's signal, leading to erroneous results. sigmaaldrich.com The stability should be assessed under the specific pH, solvent, and temperature conditions of the entire analytical method, from sample preparation to final analysis. nih.gov

Table 1: Factors Influencing Deuterium Label Stability

FactorDescriptionImpact on Octanoic-7,7,8,8,8-D5 Acid
Label Position Location of the deuterium atom within the molecule's structure.Low Risk: Deuterium atoms are on C7 and C8, distant from the activating carboxyl group, making them non-exchangeable under normal conditions. acanthusresearch.comnih.gov
pH of Solution Acidic or basic conditions can catalyze the exchange of protons for deuterons.Low Risk: Stable under neutral and acidic conditions typical for LC-MS analysis. nih.govnih.gov
Temperature Higher temperatures can increase the rate of exchange reactions.Moderate Risk: Should be controlled during sample storage and preparation.
Enzymatic Activity Certain enzymes can facilitate H/D exchange.Matrix Dependent: Potential risk in biological samples if specific enzymes are present.

A well-documented phenomenon in chromatography is the "isotope effect," where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts. researchgate.netnih.gov In reversed-phase liquid chromatography (RPLC), the most common mode for analyzing fatty acids, deuterated compounds typically elute slightly earlier than their protiated analogs. researchgate.netnih.gov

This retention time shift is attributed to subtle differences in the physicochemical properties of C-D versus C-H bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in molecular volume and polarity. In RPLC, this often results in weaker interactions with the nonpolar stationary phase, causing the deuterated molecule to elute faster. researchgate.netoup.com The magnitude of the shift is generally dependent on the number of deuterium atoms incorporated; more deuterium atoms can lead to a larger shift. researchgate.net

While often small, this chromatographic separation can be problematic for quantitative analysis, especially if the analyte and the internal standard elute into regions with different degrees of matrix-induced ion suppression or enhancement in the mass spectrometer source. waters.com If the deuterated internal standard does not co-elute perfectly with the native analyte, it may not accurately compensate for these matrix effects, leading to biased results. waters.comscispace.com Therefore, chromatographic conditions must be optimized to minimize this separation or ensure that both peaks fall within a region of consistent matrix effect.

Table 2: Observed Retention Time (RT) Shifts for Deuterated Compounds

Analytical TechniqueObservationExampleReference
RPLC-MS Deuterated peptides elute earlier than non-deuterated peptides.Median RT shift of 3 seconds, roughly half the peak width. nih.gov
GC-MS Deuterated analytes generally have shorter retention times.hdIEC (tR(H)/tR(D)) values range from 1.0009 to 1.0400. nih.gov
Normal-Phase LC Separation of analytes from their deuterated internal standards can be achieved.Separation of Olanzapine from Olanzapine-D3 was observed. oup.com
UHPLC/MS Heavily deuterated standards can resolve from the native compound.Different retention times observed for carvedilol (B1668590) and its deuterated analog. cerilliant.comwaters.com

Ensuring the reproducibility of analytical methods that use deuterated internal standards like Octanoic-7,7,8,8,8-D5 acid requires a multi-faceted approach encompassing experimental design, sample handling, and method validation. clearsynth.comnih.gov

Experimental Design and Sample Preparation:

Replication and Randomization: Incorporating replicate measurements and randomizing the analysis sequence are fundamental strategies to estimate uncertainty and minimize systematic bias. numberanalytics.com

Internal Standard Addition: The internal standard should be added to all samples, calibrators, and quality controls at a consistent concentration, ideally at the earliest stage of sample preparation. scioninstruments.com This practice, known as pre-sampling isotope dilution, helps to correct for analyte losses during extraction and handling. rsc.org

Sample Weight and Volume: Maintaining consistent sample weights or volumes is crucial, especially for solid or viscous matrices, to minimize variability in the analyte-to-internal standard ratio. unm.edu

Method Validation:

Accuracy and Precision: The method must be validated to demonstrate acceptable accuracy and precision across the intended quantitative range. nebiolab.comtexilajournal.com This involves analyzing quality control samples at multiple concentrations in multiple runs.

Matrix Effect Compensation: A key assumption is that the deuterated standard perfectly mimics the analyte's behavior in the mass spectrometer's ion source. This must be verified by comparing the analyte/internal standard response ratio in neat solution versus in extracted blank matrix spiked post-extraction. waters.comscispace.com

Stability: The stability of the analyte and the internal standard should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure that neither degrades over the course of the study. waters.com

Instrumental Considerations:

Chromatographic Co-elution: As discussed, chromatographic conditions should be optimized to ensure the near-perfect co-elution of the analyte and the internal standard to provide the most reliable compensation for matrix effects. waters.comtexilajournal.com

Mass Spectrometer Parameters: MS parameters, such as collision energy, should be optimized to prevent in-source fragmentation or H/D scrambling, which could affect the measured ion ratios. cerilliant.com

By rigorously applying these strategies, analysts can minimize variability and produce high-quality, reproducible data for the quantification of octanoic acid using its deuterated analog. uni-muenchen.denih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Stable Isotope Tracing in Cellular and Microbial Systems

Stable isotope tracing with deuterated compounds like Octanoic-7,7,8,8,8-D5 acid is a cornerstone of modern metabolomics and flux analysis. The labeled compound is introduced into a biological system, such as cell culture, and the deuterium (B1214612) atoms are tracked as they are incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic pathway activity.

Elucidation of Carbon Flux Distribution in Central Metabolic Pathways (e.g., Glycolysis, TCA Cycle, Pentose Phosphate Pathway)

Octanoic-7,7,8,8,8-D5 acid is metabolized via β-oxidation, a process that sequentially shortens the fatty acid chain, producing acetyl-CoA. The deuterium-labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle by condensing with oxaloacetate to form citrate.

By measuring the incorporation of deuterium into TCA cycle intermediates (e.g., citrate, α-ketoglutarate, succinate, malate), researchers can quantify the contribution of octanoic acid to the cycle's carbon pool. This technique, known as metabolic flux analysis, helps to understand how cells utilize different fuel sources. For instance, studies have shown that even-chain fatty acids like octanoate (B1194180) primarily provide acetyl-CoA to the TCA cycle, which is then oxidized for energy production. nih.gov This contrasts with odd-chain fatty acids which can also provide anaplerotic substrates that replenish TCA cycle intermediates. nih.gov While the primary contribution of octanoic acid is to the TCA cycle, the labeled acetyl-CoA can also be used for other pathways, and its fate can be traced to understand the distribution of carbon throughout central metabolism.

Analysis of Fatty Acid Metabolism and Intermediary Pathways

As a medium-chain fatty acid, Octanoic-7,7,8,8,8-D5 acid is an ideal tracer for studying fatty acid β-oxidation. Upon entering the cell and being converted to its acyl-CoA derivative, it is transported into the mitochondria where β-oxidation occurs. The use of a deuterated tracer allows for the direct observation of this catabolic process.

Research has demonstrated that treating cells with octanoic acid leads to a significant increase in the levels of its breakdown intermediates. nih.gov By using the D5-labeled variant, the flux through this pathway can be precisely measured by tracking the appearance of labeled C6 (hexanoyl) and C4 (butyryl) carnitine species, which are intermediates of the β-oxidation spiral. nih.gov This provides a clear picture of the rate and regulation of fatty acid catabolism.

The table below summarizes findings from a study comparing the metabolic products after treating HEK293 T cells with unlabeled octanoate, which illustrates the intermediates that would carry the deuterium label if Octanoic-7,7,8,8,8-D5 acid were used.

Table 1: Acylcarnitine Intermediates from Octanoate Metabolism nih.gov
Acylcarnitine SpeciesFold Change vs. Control (Octanoate Treatment)Metabolic Significance
C8-carnitineSignificant IncreaseRepresents uptake and activation of octanoate
C6-carnitineSignificant IncreaseIntermediate after one round of β-oxidation
C4-carnitineSignificant IncreaseIntermediate after two rounds of β-oxidation

Investigation of Anaplerotic Pathways and Interplay with Other Substrate Metabolism (e.g., Glucose, Glutamine)

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis. While even-chain fatty acids like octanoate are not directly anaplerotic (they primarily produce acetyl-CoA), their metabolism profoundly influences the use of other anaplerotic substrates.

Stable isotope tracing studies have revealed a complex interplay between fatty acid, glucose, and glutamine metabolism. When cells are supplied with octanoate, the contribution of glucose-derived carbon to the TCA cycle decreases. nih.gov This is because the abundant acetyl-CoA from fatty acid oxidation can inhibit pyruvate (B1213749) dehydrogenase, the enzyme that converts pyruvate (from glycolysis) to acetyl-CoA. Concurrently, octanoate treatment has been shown to increase the influx of glutamine-derived carbon into the TCA cycle, indicating a metabolic shift to maintain the pool of cycle intermediates. nih.gov This demonstrates that Octanoic-7,7,8,8,8-D5 acid can be used not only to trace its own metabolism but also to investigate how its presence remodels the entire central carbon metabolism network. nih.govfrontiersin.org

Dynamic Assessment of Phospholipid Turnover and Membrane Lipid Remodeling (e.g., in C. elegans)

The nematode Caenorhabditis elegans is a powerful model organism for studying lipid metabolism. While specific studies detailing the use of Octanoic-7,7,8,8,8-D5 acid for phospholipid turnover in C. elegans are not prominent, the principle has been established using other deuterated fatty acids. For example, research has shown that deuterated polyunsaturated fatty acids (PUFAs) supplied to C. elegans are metabolized and incorporated into more complex PUFAs, demonstrating their utility as metabolic tracers in this organism. nih.govnih.gov

Theoretically, the deuterium-labeled acetyl-CoA derived from Octanoic-7,7,8,8,8-D5 acid can be used for de novo synthesis of longer fatty acid chains. These newly synthesized, labeled fatty acids can then be incorporated into phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are major components of cellular membranes. nih.gov By measuring the rate of incorporation and disappearance of the deuterium label in different phospholipid species over time, researchers could assess the dynamics of membrane lipid remodeling, a process crucial for maintaining membrane integrity and function.

Quantitative Analysis of Protein Synthesis and Turnover Using Deuterium Labeling

The quantitative analysis of protein synthesis and turnover is commonly achieved using deuterium labeling, but typically with deuterated water (D₂O) rather than a deuterated fatty acid. nih.govnih.govphysoc.org In the D₂O method, deuterium is incorporated into the stable C-H bonds of non-essential amino acids during their de novo synthesis. nih.govphysoc.org These labeled amino acids then serve as precursors for new protein synthesis. The rate of deuterium incorporation into peptides, measured by mass spectrometry, reflects the protein synthesis rate. nih.gov

While not a conventional method, it is metabolically plausible for deuterium from Octanoic-7,7,8,8,8-D5 acid to be incorporated into proteins. The pathway would be indirect:

β-oxidation of the deuterated octanoic acid produces labeled acetyl-CoA.

Labeled acetyl-CoA enters the TCA cycle.

Deuterium is transferred to TCA cycle intermediates like α-ketoglutarate and oxaloacetate.

These intermediates are used as backbones for the synthesis of non-essential amino acids (e.g., glutamate, aspartate).

These deuterated amino acids are incorporated into newly synthesized proteins.

Tracing this indirect pathway would be more complex than using D₂O, which labels the precursor amino acid pool more broadly and directly. nih.govbioscientifica.com However, it highlights the interconnectedness of fat, carbohydrate, and protein metabolism.

Investigation of Biosynthetic Processes

Beyond its role in tracing catabolic pathways, Octanoic-7,7,8,8,8-D5 acid is a valuable tool for investigating anabolic, or biosynthetic, processes. The acetyl-CoA generated from its breakdown is a fundamental two-carbon building block for a wide array of essential molecules.

By tracing the deuterium label from Octanoic-7,7,8,8,8-D5 acid, researchers can follow the flow of carbon units into various biosynthetic pathways. This includes de novo lipogenesis, where labeled acetyl-CoA units are used by fatty acid synthase to build new, longer-chain fatty acids like palmitate and stearate. nih.govtechnologynetworks.com The incorporation of deuterium into these newly synthesized lipids provides a direct measure of the rate of fatty acid synthesis. Furthermore, this labeled acetyl-CoA can also be a precursor for the synthesis of other critical molecules, such as cholesterol. nih.gov Using deuterated precursors is a well-established method for determining the fractional synthesis rate of lipids and other macromolecules. nih.gov

Deuterated Substrate Utilization in Polyhydroxyalkanoate (PHA) Biosynthesis

The biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) by bacteria such as Pseudomonas oleovorans has been a subject of intense study for the production of biodegradable plastics. Octanoic-7,7,8,8,8-D5 acid is an invaluable substrate for investigating the metabolic routes leading to PHA synthesis. When P. oleovorans is cultivated with deuterated octanoic acid, the bacterium incorporates the labeled monomers into the growing PHA polymer chain.

Research has shown that the metabolic pathway for mcl-PHA synthesis in Pseudomonads involves the β-oxidation of fatty acids. The octanoic acid is converted to 3-hydroxyoctanoyl-CoA, which is then polymerized into poly(3-hydroxyoctanoate) (PHO). By using Octanoic-7,7,8,8,8-D5 acid, scientists can confirm this pathway and study the efficiency of monomer incorporation.

Analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy of the PHA produced from deuterated substrates reveals the extent and distribution of deuterium in the biopolymer. acs.org Studies have demonstrated that a partially deuterated heteropolymer with 3-hydroxyoctanoic acid as the main constituent is produced. researchgate.net The predominant component of the deuterated PHO (dPHO) consists of fully deuterated monomers, with the exception of one of the methylene (B1212753) hydrogens at the C2 position, which is consistent with the established metabolic pathway for mcl-PHA synthesis in this group of bacteria. acs.org

Impact of Deuterium on Polymer Accumulation Rates and Structural Characteristics in Microbial Cultures

The introduction of deuterium into a substrate can have measurable effects on the kinetics of enzymatic reactions, a phenomenon known as the kinetic isotope effect. In the context of PHA biosynthesis, the use of deuterated octanoic acid has been shown to influence both the rate of polymer accumulation and the final properties of the biopolymer.

In studies involving P. oleovorans, cultivation with deuterated octanoic acid resulted in a significantly reduced rate of polymer accumulation compared to its protonated counterpart. acs.orgresearchgate.net This suggests that the heavier deuterium atoms may slow down one or more enzymatic steps in the pathway from octanoic acid to PHA.

The structural characteristics of the resulting deuterated PHA also exhibit notable differences compared to the non-deuterated polymer. While the monomer composition may show little difference, the molecular properties can be altered. For instance, deuterated PHO has been found to have a lower weight average molecular weight and greater polydispersity compared to its protonated equivalent. acs.org Furthermore, slight differences in melting point and glass transition temperature have been observed. researchgate.net

Table 1: Comparison of Polymer Accumulation and Properties
ParameterProtonated Octanoic AcidDeuterated Octanoic Acid
Polymer Accumulation Rate (mg/L/h)207107
Weight Average Molecular Weight (Mw)235,000197,000
Polydispersity Index (PDI)1.651.84
Melting Point (°C)6055
Glass Transition Temperature (°C)-39-36

Tracing Deuterium in Fungal Biosynthetic Pathways (e.g., Jasmonic Acid Derivatives)

Beyond bacterial systems, deuterated fatty acids are crucial for mapping out biosynthetic pathways in fungi. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules in plants and some fungi. The biosynthesis of these compounds often proceeds through pathways involving fatty acid precursors.

While direct studies utilizing Octanoic-7,7,8,8,8-D5 acid for tracing jasmonate biosynthesis are not extensively documented, the methodology has been established through feeding experiments with other deuterated precursors. nih.gov In such experiments, a deuterated substrate is introduced to a fungal culture. After a period of incubation, the metabolites are extracted and analyzed by mass spectrometry. The presence of the deuterium label in specific jasmonic acid derivatives allows researchers to reconstruct the biosynthetic sequence.

For example, if Octanoic-7,7,8,8,8-D5 acid were fed to a jasmonate-producing fungus, and the deuterium label was subsequently detected in a derivative such as 3-oxo-2-(2-pentenyl)cyclopentane-1-octanoic acid, it would provide strong evidence for the direct incorporation of the octanoic acid backbone into this molecule. By identifying the specific metabolites that become labeled, and the pattern of that labeling, the enzymatic steps of the pathway, including chain shortening or modification, can be inferred. This approach has been successfully used with other labeled compounds to reveal that certain fungi produce jasmonates through specific pathways, for instance, via iso-12-oxo-phytodienoic acid. nih.gov

Despite a comprehensive search for scientific literature, no specific research studies focusing on the kinetic isotope effects, influence on enzymatic reaction mechanisms, or metabolic switching of Octanoic-7,7,8,8,8-D5 acid were found. The information required to generate a detailed and scientifically accurate article according to the provided outline for this specific compound is not available in the public domain.

While the principles of deuterium isotope studies are well-established in metabolic research, and studies on other deuterated fatty acids do exist, there is a lack of published data pertaining specifically to Octanoic-7,7,8,8,8-D5 acid. Research in this area has predominantly focused on polyunsaturated fatty acids to investigate the mechanisms of lipid peroxidation and the effects of deuteration on enzymatic pathways.

Therefore, it is not possible to provide an article that adheres to the strict content requirements and focus solely on "Octanoic-7,7,8,8,8-D5 acid" as requested.

Theoretical Considerations in Deuterium Isotope Studies

Comparative Analysis of Deuterium (B1214612) and Carbon-13 Labeling Strategies

In the realm of stable isotope studies, the choice of tracer is a critical decision that profoundly influences the experimental design, analytical approach, and ultimately, the interpretation of the results. Among the most commonly employed stable isotopes in metabolic research are deuterium (²H) and Carbon-13 (¹³C). Each presents a unique set of characteristics that render it more or less suitable for specific scientific inquiries. This section provides a comparative analysis of these two labeling strategies, focusing on their intrinsic advantages and limitations and offering considerations for their application in various research contexts.

Advantages and Limitations of Deuterium as a Stable Isotope Tracer

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H), is a powerful tool in metabolic research. However, its utility is framed by a distinct profile of advantages and limitations.

One of the primary advantages of deuterium labeling lies in the significant mass difference between protium (B1232500) (¹H) and deuterium (²H), which is approximately 100%. This substantial relative mass change can lead to a pronounced kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. wikipedia.org While this can be a complicating factor, it can also be harnessed to probe reaction mechanisms and transition states. wikipedia.orgprinceton.edu Another key benefit is the relative inexpensiveness of some deuterium sources, such as deuterated water (D₂O), which can make large-scale or long-term studies more economically feasible. acs.orgsilantes.com Furthermore, deuterated compounds are extensively used in pharmaceutical development to enhance the metabolic stability of drugs, a field known as "deuterium-reinforced drugs." acs.org

Conversely, the same kinetic isotope effect that can be an advantage also poses a significant limitation. The altered reaction rates of deuterated molecules compared to their non-deuterated counterparts can complicate the interpretation of metabolic flux data, as the tracer may not perfectly mimic the behavior of the endogenous compound. nih.govnih.gov Another major drawback is the potential for deuterium exchange. In protic solutions, deuterium atoms can exchange with hydrogen atoms, leading to a loss of the label and inaccurate quantification. nih.govsigmaaldrich.com This instability necessitates careful consideration of sample handling and storage protocols. nih.gov Analytically, deuterium labeling can introduce chromatographic challenges. The difference in hydrogen bond strength between protium- and deuterium-containing molecules can cause a shift in retention time during liquid chromatography, which needs to be accounted for in data analysis. nih.gov

Table 1: Advantages and Limitations of Deuterium as a Stable Isotope Tracer

AdvantagesLimitations
Significant Kinetic Isotope Effect (KIE): Useful for studying reaction mechanisms and transition states. wikipedia.orgprinceton.eduPronounced Kinetic Isotope Effect (KIE): Can alter metabolic rates, complicating flux analysis. nih.govnih.gov
Cost-Effectiveness: Some deuterium sources, like D₂O, are relatively inexpensive for large-scale studies. acs.orgsilantes.comLabel Instability: Prone to H/D exchange in protic solvents, leading to label loss. nih.govsigmaaldrich.com
Applications in Drug Metabolism: Used to improve the pharmacokinetic profiles of drugs. acs.orgChromatographic Challenges: Can cause retention time shifts in liquid chromatography. nih.gov
Versatility in Labeling: Can be introduced into molecules through various synthetic routes. acs.orgPotential for Label Loss in Metabolism: Deuterium labels can be lost during certain enzymatic reactions, such as fatty acid desaturation. nih.gov

Considerations for Tracer Choice in Specific Research Contexts

The decision to use deuterium or Carbon-13 as a stable isotope tracer is highly dependent on the specific goals of the research. While both are invaluable tools, their inherent properties make them better suited for different applications.

Carbon-13 is often the preferred tracer for metabolic flux analysis. nih.gov The smaller relative mass difference between ¹²C and ¹³C (approximately 8%) results in a much smaller kinetic isotope effect compared to deuterium. wikipedia.org This means that ¹³C-labeled molecules behave more similarly to their unlabeled counterparts, providing a more accurate representation of in vivo metabolic pathways. nih.gov Furthermore, the carbon backbone of molecules is generally stable, and the ¹³C label is not susceptible to exchange reactions, ensuring the integrity of the tracer throughout the experiment. sigmaaldrich.com This stability makes ¹³C labeling the gold standard for studies requiring precise quantification of metabolic pathway activities. nih.gov

Deuterium labeling, on the other hand, finds its niche in specific applications where its unique properties are advantageous. For instance, in studies investigating reaction mechanisms, the significant KIE of deuterium can be a powerful probe. wikipedia.org In pharmaceutical research, the deliberate use of deuterium to slow down drug metabolism (the "deuterium effect") is a key strategy for developing drugs with improved pharmacokinetic properties. acs.org Deuterium metabolic imaging (DMI) is an emerging non-invasive technique for mapping tissue metabolism in vivo. nih.govnih.gov Additionally, due to the lower cost of some deuterated starting materials, deuterium labeling may be favored in large-scale animal or human studies where cost is a significant factor. acs.orgsilantes.com

The choice of analytical technique also plays a role. While both isotopes can be detected by mass spectrometry, the analysis of deuterated compounds can be more complex due to potential chromatographic shifts and the need to account for label exchange. nih.gov Carbon-13 labeling often provides cleaner and more straightforward data for mass spectrometry-based metabolomics. nih.gov For nuclear magnetic resonance (NMR) spectroscopy, both isotopes offer unique advantages, with ¹³C providing a large chemical shift range and deuterium having a distinct NMR frequency from protium. frontiersin.orgwikipedia.org

Table 2: Considerations for Tracer Choice in Specific Research Contexts

Research ContextPreferred TracerRationale
Metabolic Flux Analysis Carbon-13Minimal kinetic isotope effect ensures the tracer accurately reflects endogenous metabolic rates. wikipedia.orgnih.gov The stable carbon backbone prevents label loss. sigmaaldrich.com
Reaction Mechanism Studies DeuteriumThe significant kinetic isotope effect provides insights into the rate-determining steps of a reaction. wikipedia.orgprinceton.edu
Pharmaceutical Development (ADME studies) DeuteriumCan be used to strategically slow down drug metabolism and improve pharmacokinetic properties. acs.org
Non-invasive Metabolic Imaging DeuteriumDeuterium Metabolic Imaging (DMI) is a developing technique for in vivo metabolic mapping. nih.govnih.gov
Large-Scale, Cost-Sensitive Studies DeuteriumDeuterated precursors, particularly D₂O, can be more cost-effective for large cohorts. acs.orgsilantes.com
Quantitative Proteomics Carbon-13Provides higher precision in quantification due to lower variance of peptide ratios compared to deuterium labeling. nih.gov
Lipidomics Carbon-13Preferred to avoid potential deuterium exchange and label loss during fatty acid desaturation. nih.gov

Advanced Research Applications and Methodological Development

Applications in Neutron Scattering Studies

Neutron scattering is a powerful technique for determining the structure and dynamics of materials at the atomic and molecular scale. The ability of neutrons to distinguish between hydrogen and its isotope deuterium (B1214612) is a key advantage in the study of soft matter and biological systems.

Small-angle neutron scattering (SANS) is a technique used to study the structure of materials on a scale of approximately 1 to a few 100 nanometers. epj-conferences.org A significant advantage of SANS over its X-ray counterpart (SAXS) is the ability to use isotopic substitution to enhance contrast. epj-conferences.orgaip.org By selectively replacing hydrogen atoms with deuterium atoms in a sample, researchers can manipulate the neutron scattering length density (SLD) of different components. epj-conferences.org This "contrast variation" method is particularly valuable in the study of complex, multi-component systems like polymer blends, gels, and biological macromolecules in solution. aip.orgnih.govarxiv.org

Deuterated polymers, which can be synthesized from deuterated precursors, play a crucial role in these studies. For instance, in a mixture of two types of polymers, one can be deuterated while the other remains hydrogenated. This isotopic labeling creates a strong contrast between the two polymer chains for neutrons, allowing for the precise determination of their individual conformations and interactions within the blend. aip.org Furthermore, by mixing hydrogenated and deuterated solvents, the SLD of the solvent can be adjusted to match that of one of the components, effectively making it "invisible" to the neutrons. epj-conferences.org This approach allows researchers to focus on the scattering from the other components of the system, simplifying data analysis and providing more detailed structural information. epj-conferences.orgnih.gov

The use of deuterated molecules in SANS has been instrumental in understanding the structure of a wide range of materials, from gluten protein gels to complex biological assemblies. nih.govarxiv.org It enables the investigation of phenomena such as protein-ligand interactions, the formation of macromolecular complexes, and the dynamics of polymers in solution. ess.eu

Development of New Labeling and Tracing Methodologies

The development of new methodologies based on stable isotope labeling is continually expanding the capabilities of researchers to investigate biological systems. These methods are becoming increasingly integrated with high-throughput "omics" technologies and sophisticated computational models.

Deuterium labeling has become a cornerstone of modern "omics" research, particularly in the fields of proteomics and lipidomics. nih.govbiorxiv.org Stable isotope labeling allows for the accurate quantification of changes in the abundance of proteins and lipids between different biological states. In proteomics, heavy water (D₂O) labeling can be used to measure protein turnover rates on a large scale. nih.govbiorxiv.org As new proteins are synthesized, deuterium from D₂O is incorporated into non-essential amino acids, and the rate of this incorporation can be measured by mass spectrometry to determine the half-life of individual proteins. nih.govbiorxiv.org

In lipidomics, deuterium-labeled compounds, including fatty acids, serve as ideal internal standards for accurate quantification and are used as tracers to study lipid metabolism. mdpi.com The use of deuterium labeling enables the tracking of the metabolic fate of specific lipid precursors and the elucidation of complex lipid metabolic networks. mdpi.comchromatographyonline.com For example, a novel quantitative mass spectrometric method called "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)" has been developed for the relative quantification of lipids on a global scale. nih.govresearchgate.net This technique has been used to measure changes in the lipidome of cells under different conditions, such as hypoxia. nih.govresearchgate.net

Recent advancements have also seen the development of dual-isotope labeling methods to further enhance the understanding of lipid metabolism. chromatographyonline.com These innovative approaches, combined with powerful analytical techniques like high-resolution mass spectrometry, are providing unprecedented insights into the role of lipids in health and disease. mdpi.comchromatographyonline.com

Omics Field Application of Deuterium Labeling Key Insights Gained
Proteomics Measurement of protein turnover rates using D₂O. nih.govbiorxiv.orgDetermination of protein half-lives and understanding of cellular homeostasis. nih.govbiorxiv.org
Lipidomics Quantitative analysis of lipid species and tracing of metabolic pathways using deuterated fatty acids and other precursors. mdpi.comElucidation of lipid metabolism, identification of biomarkers for disease, and understanding of lipid-related cellular processes. mdpi.comchromatographyonline.com

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. d-nb.info Isotope-assisted MFA (iMFA) utilizes stable isotope tracers, such as ¹³C- and deuterium-labeled substrates, to provide detailed information about metabolic pathway activity. mdpi.com The interpretation of the complex labeling patterns that result from these experiments relies heavily on computational modeling and isotopic balancing. mdpi.comnih.govuky.edu

When a labeled substrate is introduced into a biological system, the isotope label is distributed throughout the metabolic network, creating a unique isotopic signature in the downstream metabolites. mdpi.com By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry, researchers can infer the fluxes through the various metabolic pathways. d-nb.info However, factors such as natural isotope abundance, compartmentalization of metabolic pathways, and reversible reactions can complicate the analysis. mdpi.com

Computational tools and algorithms are essential for correcting for natural isotope abundance and for fitting the experimental MID data to a metabolic model to estimate the intracellular fluxes. mdpi.comacs.org These models consist of a stoichiometric network of metabolic reactions and a set of equations that describe the flow of isotopes through the network. uky.edu By comparing the simulated MIDs from the model with the experimentally measured MIDs, the unknown metabolic fluxes can be determined. mdpi.com

The development of sophisticated computational frameworks, such as those that can handle high-resolution mass spectrometry data and analyze non-steady-state labeling experiments, has significantly advanced the field of MFA. d-nb.infomdpi.com These tools are enabling a more comprehensive and accurate understanding of cellular metabolism in a variety of contexts, from microbial engineering to cancer research. d-nb.infonih.gov

Computational Tool/Method Function in Metabolic Flux Analysis
Isotopic Natural Abundance Correction Algorithms Corrects mass isotopologue data for the presence of naturally occurring heavy isotopes, which is crucial for accurate flux determination. mdpi.com
Metabolic Network Models Provides a framework for simulating the flow of isotopes through metabolic pathways and for estimating intracellular fluxes. mdpi.comuky.edu
Untargeted Isotope Annotation Tools (e.g., geoRge) Analyzes untargeted LC/MS data from stable isotope-labeling experiments to identify isotopically enriched compounds. acs.org

Future Directions in Stable Isotope Research

The field of stable isotope research is continuously evolving, with ongoing efforts to develop new labeled compounds and apply them to increasingly complex biological questions.

The future of stable isotope research lies in the development of a wider array of deuterium-labeled compounds and their application to the study of complex biological systems. simsonpharma.com While deuterated versions of common metabolic substrates like glucose and amino acids are widely used, there is a growing need for more specialized labeled molecules to probe specific metabolic pathways and cellular processes. mdpi.com The synthesis of novel deuterated compounds, including lipids, neurotransmitters, and drugs, will enable researchers to investigate a broader range of biological questions. simsonpharma.commusechem.com

Furthermore, the application of stable isotope labeling is moving beyond simple cell culture models to more complex systems such as organoids, animal models, and even human subjects. mdpi.commdpi.com These studies are providing valuable insights into the dynamic nature of metabolism in the context of a whole organism and are helping to bridge the gap between basic research and clinical applications. solubilityofthings.com The continued development of cost-effective and efficient methods for the synthesis of deuterium-labeled compounds will be crucial for expanding the scope of this powerful research tool. simsonpharma.com

Innovations in Analytical Detection and Data Processing for Deuterium Tracers

The use of deuterium-labeled compounds, such as Octanoic-7,7,8,8,8-D5 acid, as tracers in metabolic research has spurred significant innovation in analytical detection methods and data processing. These advancements are critical for accurately tracking the metabolic fate of these molecules and interpreting the complex datasets generated. The primary analytical platforms for these studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, each with its own set of evolving methodologies.

Innovations in Analytical Detection

Modern analytical strategies for deuterium tracers focus on enhancing sensitivity, specificity, and the depth of information obtained from biological samples. Key innovations include advancements in mass spectrometry and the use of sophisticated labeling techniques.

Mass Spectrometry-Based Innovations: Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the cornerstone for analyzing deuterated fatty acids. Recent innovations have addressed the inherent challenges of analyzing these molecules, such as poor ionization efficiency.

Advanced Ionization and Separation Techniques: High-resolution mass spectrometry (HRMS), especially utilizing Orbitrap-based systems, is increasingly used for the isotopic analysis of fatty acids. acs.org These methods offer high precision and can differentiate isotopic sources effectively. acs.org For GC-MS applications, chemical ionization (CI) is often preferred over electron ionization (EI) because it produces abundant molecular ions with minimal fragmentation, which is better suited for isotopologue analysis. mdpi.com

Chemical Derivatization: To overcome the poor ionization efficiency of fatty acids in LC-MS, chemical derivatization is a widely adopted strategy. This involves attaching a readily ionizable chemical group to the fatty acid's carboxyl group, significantly enhancing detection sensitivity. researchgate.netfrontiersin.org This approach allows for charge reversal, enabling analysis in the positive ion mode with greater sensitivity than the negative mode typically used for underivatized acids. researchgate.net

Dual-Isotope Labeling: A novel approach involves using an equimolar mixture of two distinct deuterated isotopologues of the same fatty acid. This technique results in mass spectra with a characteristic doublet peak for any metabolite incorporating the tracer. biorxiv.org This signature peak allows for the confident and automated identification of tracer-derived metabolites from the complex background of a biological sample. biorxiv.org

Table 1: Comparison of Modern Analytical Techniques for Deuterated Fatty Acid Tracers
TechniquePrincipleKey InnovationsAdvantagesLimitations
GC-MSSeparates volatile compounds before mass analysis.Chemical Ionization (CI) for reduced fragmentation. mdpi.comExcellent separation for fatty acid methyl esters (FAMEs). nih.govRequires derivatization to increase volatility; potential for thermal degradation.
LC-HRMS (e.g., Orbitrap)Separates compounds in liquid phase before high-resolution mass analysis.Derivatization for enhanced ionization; researchgate.netfrontiersin.org advanced data processing tools.High mass accuracy and resolution, suitable for complex mixtures and isotopologue analysis. acs.orgmdpi.comMatrix effects can suppress ion signals; can be less sensitive for underivatized fatty acids.
Dual-Isotope Labeling with MSUses a mix of two deuterated isotopologues as a tracer.Development of specific data processing software (e.g., D-Tracer) to identify signature doublet peaks. biorxiv.orgHigh confidence in identifying tracer-derived metabolites. biorxiv.orgRequires synthesis of two distinct labeled compounds; increases complexity of data analysis.

Innovations in Data Processing

The large and complex datasets generated by high-resolution mass spectrometers in tracer studies necessitate sophisticated data processing tools. The innovation in this area has been the development of specialized software designed to automate and improve the accuracy of data analysis. These tools can correct for the natural abundance of isotopes, identify labeled species, and calculate key metabolic parameters.

Automated Metabolite Identification: Software like D-Tracer , a Python-based tool, has been developed to automatically process data from dual-isotope labeling experiments. It identifies the signature doublet peaks of labeled metabolites and corrects the mass shift to determine the corresponding non-labeled lipid's mass, enabling identification using standard lipid databases. biorxiv.org

Metabolic Flux Analysis Software: For comprehensive analysis of fatty acid metabolism, tools like FAMetA (Fatty Acid Metabolism Analysis) have been created. oup.comresearchgate.netbiorxiv.org FAMetA is available as an R package and a web-based application that uses mass isotopologue distribution data from GC-MS or LC-MS to estimate parameters such as fatty acid import, de novo synthesis, elongation, and desaturation. oup.combiorxiv.orgoup.com This provides a more complete picture of the metabolic pathways involved.

Commercial and Open-Source Correction Tools: Other software platforms play a crucial role in the initial data processing steps. LipidView software helps to streamline the identification and quantification of lipid species by automatically removing contributions from natural isotopes. sciex.com Open-source tools such as IsoCor and FluxFix are also available to correct raw mass spectrometry data from isotope labeling experiments, which is a critical step before further biological interpretation. springernature.com

Table 2: Key Features of Data Processing Software for Deuterium Tracer Analysis

SoftwarePrimary FunctionKey FeaturesRelevant Application
D-TracerAutomated analysis of dual-isotope labeling data. biorxiv.org- Identifies signature doublet peaks
  • Corrects for isotopic mass shift
  • Generates m/z values of non-labeled analogues. biorxiv.org
  • Tracking the metabolic fate of exogenous fatty acids with high confidence. biorxiv.org
    FAMetAComprehensive analysis of fatty acid metabolism. oup.combiorxiv.org- Estimates import, synthesis, elongation, and desaturation
  • Models mass isotopologue distributions
  • User-friendly web interface. oup.comoup.com
  • Quantifying the activity of various fatty acid biosynthetic routes. oup.com
    LipidViewLipid species identification and quantification. sciex.com- Searches against a large lipid fragment database
  • Automated isotope contribution removal
  • Supports data from various MS platforms. sciex.com
  • General lipidomics and profiling studies. sciex.com
    IsoCor / FluxFixCorrection of raw MS data from tracer experiments. springernature.com- Corrects for natural isotope abundance
  • Normalizes isotopologue data. springernature.com
  • Essential pre-processing step for any stable isotope tracing analysis. springernature.com

    These integrated advancements in analytical detection and data processing provide researchers with powerful tools to conduct highly detailed and accurate metabolic studies using deuterium tracers like Octanoic-7,7,8,8,8-D5 acid. They enable a deeper understanding of the complex dynamics of fatty acid metabolism in various biological systems.

    Q & A

    Q. How can transcriptomic data (e.g., RNA-Seq) guide experimental design for engineering yeast strains to produce deuterated octanoic acid analogs like Octanoic Acid-D5?

    Transcriptomic analysis of S. cerevisiae octanoic acid producer strains reveals critical insights into metabolic bottlenecks and stress responses. For deuterated analogs, prioritize genes involved in fatty acid biosynthesis (e.g., FAS1, FAS2), transport, and pH regulation. Overexpression of RPL40B, a ribosomal protein linked to increased octanoic acid titers by 40% in wild-type strains, may enhance isotopic labeling efficiency . RNA-Seq data also highlights differential expression of HXT2, BTN2, and IMD2, whose roles in isotopic carbon flux require validation via targeted knockout/overexpression studies .

    Q. What methodologies are effective for quantifying intracellular deuterium incorporation in this compound during microbial fermentation?

    Use GC-MS or LC-MS coupled with stable isotope tracing to monitor deuterium enrichment. For S. cerevisiae, sampling at post-diauxic shift phases (e.g., 24–48 hours) is critical, as octanoic acid production peaks after glucose depletion . Optimize extraction protocols to minimize isotopic dilution from intracellular pools of non-deuterated precursors. Flow cytometry with biosensors (e.g., GFP-based systems) can also track real-time production dynamics in deuterated media .

    Q. How does pH influence the stability and toxicity of deuterated octanoic acid in microbial systems?

    At low pH (< pKa of octanoic acid, ~4.9), the undissociated form of this compound passively diffuses into cells, dissociating intracellularly and causing acidification. This disrupts membrane potential and inhibits growth. Mitigation strategies include:

    • Overexpressing plasma membrane H+-ATPases (PMA1) to extrude protons .
    • Using adaptive laboratory evolution (ALE) under incremental deuterated acid stress to select robust strains .
    • Supplementing media with pH buffers (e.g., potassium phosphate) to maintain extracellular pH >5.5 .

    Advanced Research Questions

    Q. How can contradictory gene expression data (e.g., BTN2 downregulation vs. toxicity mitigation) be resolved in deuterated octanoic acid production studies?

    BTN2 (a v-SNARE protein) is downregulated during octanoic acid production but its overexpression reduces titers. This paradox may arise from post-translational modifications or protein turnover inefficiencies in deuterated environments. Employ proteomics (e.g., SILAC) to quantify protein abundance and activity. Validate hypotheses using isotopic tracer experiments to assess vesicular transport efficiency and pH homeostasis in Δbtn2 strains .

    Q. What metabolic engineering approaches optimize carbon flux toward deuterated octanoic acid while minimizing isotopic dilution in competing pathways?

    • Precursor channeling : Overexpress acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS) with deuterated malonyl-CoA supplementation.
    • Competitive pathway suppression : Knock out ECI1 (peroxisomal isomerase) to block β-oxidation of deuterated intermediates .
    • Co-factor balancing : Use NADPH-regeneration systems (e.g., ZWF1 overexpression) to sustain reductive biosynthesis in D₂O-enriched media .

    Q. How do deuterium kinetic isotope effects (KIEs) influence the enzymatic activity of fatty acid synthases in this compound biosynthesis?

    Deuterium incorporation at C7/C8 positions may alter substrate binding or catalysis in FAS complexes. Conduct in vitro assays with deuterated malonyl-CoA and compare reaction rates to non-deuterated controls. Molecular dynamics simulations can model KIEs on enoyl-ACP reductase (FabI) and β-ketoacyl-ACP synthase (FabF) active sites .

    Q. What experimental frameworks address discrepancies between transcriptomic responses to internally produced vs. externally supplied deuterated octanoic acid?

    Wild-type S. cerevisiae shows distinct transcriptional responses to external octanoic acid (e.g., HXT2 downregulation) compared to engineered producers. Design dual RNA-Seq experiments comparing:

    • Strains producing this compound endogenously.
    • Wild-type strains exposed to exogenous deuterated acid. Focus on stress-response genes (HSP, YRO2) and lipid metabolism regulators (INO2/4) to identify strain-specific adaptation mechanisms .

    Methodological Considerations

    Q. How can isotopic labeling data be integrated with flux balance analysis (FBA) to model deuterium distribution in octanoic acid pathways?

    Combine GC-MS-derived isotopomer distributions with genome-scale metabolic models (e.g., Yeast8). Constrain models with deuterium enrichment ratios at key nodes (e.g., acetyl-CoA, malonyl-CoA). Validate predictions using CRISPRi knockdowns of high-flux reactions (e.g., FAS2) .

    Q. What controls are essential for ensuring reproducibility in deuterated octanoic acid toxicity assays?

    • Internal standards : Use non-deuterated octanoic acid as a reference for LC-MS quantification.
    • Growth media : Standardize D₂O concentration (e.g., 30% v/v) to minimize isotopic variance.
    • Strain background : Compare industrial (e.g., Ethanol Red) and lab (e.g., BY4741) strains, as inherent robustness varies .

    Data Interpretation and Validation

    Q. How can researchers distinguish between adaptive mutations and isotopic stress artifacts in ALE-evolved strains?

    Whole-genome sequencing of ALE-evolved strains under deuterated acid stress identifies mutations in lipid metabolism (FAS3, OLE1) and pH regulation (PMA1). Use reverse engineering (e.g., CRISPR-Cas9 allelic replacement) to confirm causality. Cross-validate with isotopic labeling efficiency in parental vs. evolved strains .

    Q. What statistical methods resolve noise in RNA-Seq data from deuterated octanoic acid producer strains?

    Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with deuterium uptake. Use DESeq2 with batch correction for fermentation phase-specific effects (e.g., T1: lag phase, T3: stationary phase). Validate targets via qRT-PCR and single-cell RNA-Seq .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.